molecular formula C26H30O5 B168468 1,3,4-tri-O-benzyl-D-ribitol CAS No. 131897-00-2

1,3,4-tri-O-benzyl-D-ribitol

Cat. No.: B168468
CAS No.: 131897-00-2
M. Wt: 422.5 g/mol
InChI Key: NJEJAQAZBITKET-NXCFDTQHSA-N
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Description

1,3,4-Tri-O-benzyl-D-ribitol (CAS 131897-00-2) is a protected derivative of D-ribitol, a sugar alcohol derived from ribose. This compound features benzyl ether groups at the 1-, 3-, and 4-hydroxyl positions, leaving the 2- and 5-hydroxyls available for further functionalization. Its primary role lies in synthetic organic chemistry, particularly as a building block for carbohydrate-based antiviral drugs and anticancer agents . The benzyl groups enhance solubility in organic solvents and provide steric protection during multi-step syntheses, enabling selective reactions at specific hydroxyl positions. For instance, it has been utilized in glycosylation reactions to construct complex oligosaccharides for vaccine development .

Properties

CAS No.

131897-00-2

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

(2R,3S,4S)-2,3,5-tris(phenylmethoxy)pentane-1,4-diol

InChI

InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25+,26-/m0/s1

InChI Key

NJEJAQAZBITKET-NXCFDTQHSA-N

SMILES

C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]([C@@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Synonyms

1,3,4-Tris-O-(phenylmethyl)-D-ribitol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1,3,4-tri-O-benzyl-D-ribitol become evident when compared to its analogs. Below is a detailed analysis:

5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol (CAS 111549-97-4)

  • Structure : Differs by an allyl ether group at the 5-hydroxyl position.
  • Properties :
    • Molecular weight: 462.58 g/mol; density: 1.124 g/cm³ .
    • Boiling point: 592.3°C (predicted); higher hydrophobicity due to allyl vs. hydroxyl.
  • Applications : Used in synthesizing fragments of Haemophilus influenzae type B capsular polysaccharides for vaccine research . The allyl group allows selective deprotection under mild conditions (e.g., Pd-catalyzed removal), enabling stepwise synthesis .
  • Key Difference : The allyl group introduces orthogonal reactivity, making it superior for sequential modifications compared to this compound.

2,3,4-Tri-O-benzyl-D-ribitol

  • Structure : Benzyl groups at positions 2, 3, and 4 (vs. 1, 3, 4 in the parent compound).
  • Applications: Acts as an acceptor in glycosylation reactions due to its free 1-hydroxyl. For example, it reacts with galactopyranosyl donors to form β-linked disaccharides in carbohydrate synthesis .
  • Key Difference : The unprotected 1-hydroxyl enhances nucleophilicity, favoring glycosidic bond formation, whereas this compound is better suited for reactions at the 2- or 5-positions.

1,4-Di-O-benzoyl-2,3,5-tri-O-benzyl-D-arabitol (CAS Not Specified)

  • Structure : Benzoyl esters at 1- and 4-positions, benzyl ethers at 2, 3, and 4.
  • Properties :
    • Molecular weight: 614.745 g/mol; higher steric bulk due to benzoyl groups .
  • Key Difference: Benzoyl groups are more electron-withdrawing than benzyl, reducing solubility in non-polar solvents. This compound is less reactive in nucleophilic substitutions but offers selective deprotection (e.g., basic hydrolysis of benzoyl esters).

1,2,4-Tri-O-benzyl-3,5-O-benzylidene-D-ribitol (Compound 15)

  • Structure : Benzyl groups at 1, 2, 4 and a benzylidene acetal at 3,5.
  • Applications : The benzylidene acetal provides temporary protection, cleavable under acidic conditions (e.g., aqueous HCl), enabling selective access to the 3- and 5-hydroxyls .
  • Key Difference : The cyclic acetal introduces conformational rigidity, influencing stereochemical outcomes in subsequent reactions.

Data Tables

Table 1: Physicochemical Properties

Compound CAS Number Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C)
This compound 131897-00-2 442.51 (calc.) Benzyl (1,3,4) Not reported
5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol 111549-97-4 462.58 Benzyl (2,3,4), Allyl (5) 592.3 (predicted)
1,4-Di-O-benzoyl-2,3,5-tri-O-benzyl-D-arabitol - 614.745 Benzyl (2,3,5), Benzoyl (1,4) Not reported

Research Findings and Trends

  • Orthogonal Deprotection: Allyl-protected derivatives (e.g., 5-O-allyl-2,3,4-tri-O-benzyl-D-ribitol) are increasingly favored in multi-step syntheses due to compatibility with benzyl group hydrogenolysis .
  • Vaccine Development: Derivatives of this compound are critical in constructing immunogenic oligosaccharides for Haemophilus influenzae and Streptococcus pneumoniae vaccines .

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